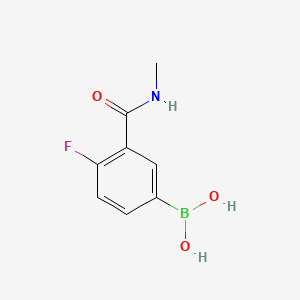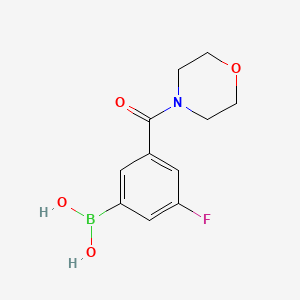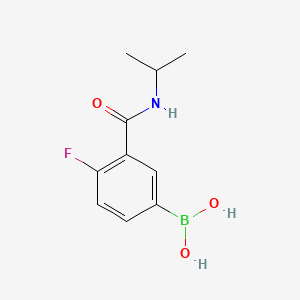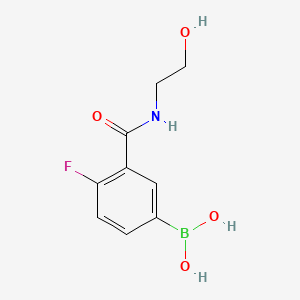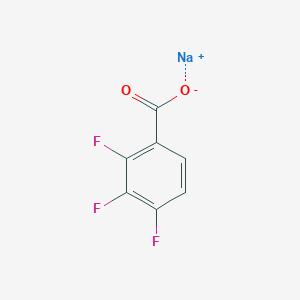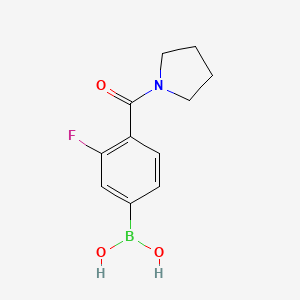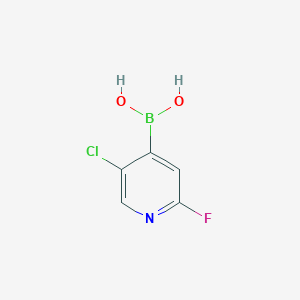
(5-Chloro-2-fluoropyridin-4-yl)boronic acid
Overview
Description
Mechanism of Action
Target of Action
(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that is primarily used in organic synthesis . The compound’s primary targets are carbon-carbon bonds in organic compounds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . In this process, aryl halides and boronic acids or vinyl esters or boronic esters are coupled using Pd(PPh3)4 . This results in the formation of carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of carbon-carbon bonds in organic compounds . The downstream effects of these pathways would depend on the specific organic compounds being synthesized.
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific organic compounds being synthesized. In general, the compound facilitates the formation of carbon-carbon bonds, which is a key step in many organic synthesis processes .
Action Environment
Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of this compound . Specifically, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
(5-Chloro-2-fluoropyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site of these enzymes. This binding is facilitated by the boronic acid group, which forms reversible covalent bonds with the serine or threonine residues in the enzyme’s active site. This interaction can modulate the enzyme’s activity, making this compound a potential candidate for drug development targeting specific enzymes .
Cellular Effects
In cellular contexts, this compound has been observed to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism. For instance, the inhibition of kinases by this compound can result in the downregulation of specific signaling cascades, impacting cell proliferation, differentiation, and apoptosis . These effects make it a compound of interest in cancer research and other diseases where cell signaling is disrupted.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group in the compound forms reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction can prevent the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. Additionally, this compound can influence gene expression by inhibiting transcription factors or other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained enzyme inhibition and altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, the inhibition of kinases by this compound can alter the phosphorylation status of metabolic enzymes, thereby modulating their activity and the overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism .
Preparation Methods
The synthesis of (5-Chloro-2-fluoropyridin-4-yl)boronic acid typically involves the reaction of 5-chloro-2-fluoropyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an inert atmosphere . The reaction conditions may vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
(5-Chloro-2-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides or vinyl esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically complex organic molecules with potential pharmaceutical and biological applications .
Scientific Research Applications
(5-Chloro-2-fluoropyridin-4-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used in the synthesis of complex organic compounds, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Pharmaceutical Research: This compound is used in the development of novel pharmaceutical agents, including potential drugs for various diseases.
Biological Studies: It is used in the study of molecular interactions and the design of sensors, particularly in fluorescence quenching studies.
Material Science: This compound is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Comparison with Similar Compounds
(5-Chloro-2-fluoropyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Used in similar cross-coupling reactions but with different reactivity and selectivity.
2-Fluoropyridin-4-ylboronic Acid: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
5-Chloropyridin-4-ylboronic Acid: Similar structure but lacks the fluorine atom, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
(5-chloro-2-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNOKCGQCXVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660530 | |
| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034659-38-5 | |
| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (5-Chloro-2-fluoropyridin-4-yl)boronic acid in the synthesis of NVP-2?
A1: this compound serves as a crucial building block in the synthesis of NVP-2. It participates in a Suzuki–Miyaura reaction with another key intermediate (7) to introduce the 5-chloro-2-fluoropyridine moiety into the final molecule []. This moiety likely contributes to the overall shape, binding affinity, and selectivity of NVP-2 towards CDK9.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


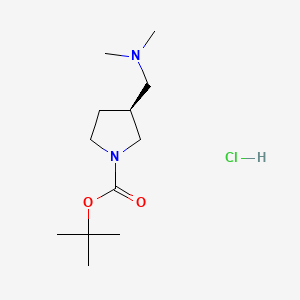

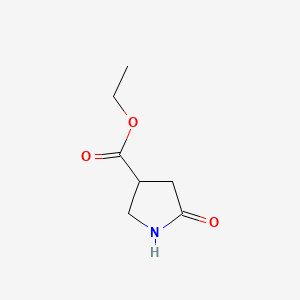
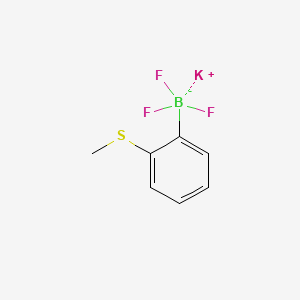
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)
